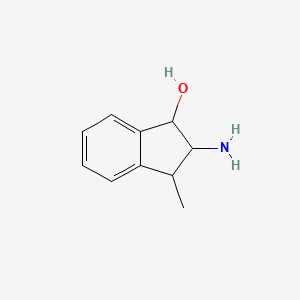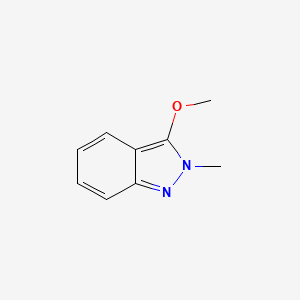
Indolizine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indolizine-1-carboxamide is a heterocyclic compound that belongs to the indolizine family Indolizines are nitrogen-containing heterocycles known for their unique chemical properties and biological activities The structure of this compound consists of a fused pyrrole and pyridine ring system with a carboxamide group attached to the first carbon of the indolizine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of indolizine-1-carboxamide can be achieved through various methods. One common approach involves the cyclization of pyridine derivatives with appropriate reagents. For instance, the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with benzophenones followed by aldol condensation of the pyridinium intermediate is a notable method . Another method involves the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine, leading to the formation of highly functionalized indolizines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions and oxidative coupling approaches are often employed to achieve efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Indolizine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atom and the conjugated ring system.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of corresponding oxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the indolizine ring. Common reagents include halogens, alkylating agents, and acylating agents.
Major Products Formed: The major products formed from these reactions include various substituted indolizine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Applications De Recherche Scientifique
Indolizine-1-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of indolizine-1-carboxamide involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors in the body. For example, indolizine derivatives have been shown to inhibit DNA topoisomerase I, an enzyme involved in DNA replication, making them potential candidates for anticancer therapy . The presence of the carboxamide group enhances the compound’s binding affinity to specific molecular targets, thereby increasing its biological efficacy.
Comparaison Avec Des Composés Similaires
- Indole
- Pyrrole
- Quinoline
- Isoindole
- Benzimidazole
These compounds, like indolizine-1-carboxamide, exhibit a range of biological activities and are used in various scientific and industrial applications .
Propriétés
Numéro CAS |
14759-47-8 |
|---|---|
Formule moléculaire |
C9H8N2O |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
indolizine-1-carboxamide |
InChI |
InChI=1S/C9H8N2O/c10-9(12)7-4-6-11-5-2-1-3-8(7)11/h1-6H,(H2,10,12) |
Clé InChI |
DHOQDVKLAJQFSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN2C=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B11920849.png)


![7-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11920859.png)







![Cyclobuta[g]quinoxaline](/img/structure/B11920924.png)


